molecular formula C16H10FNO3 B2731738 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 339106-83-1

2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B2731738
CAS No.: 339106-83-1
M. Wt: 283.258
InChI Key: UXHTXBJIHXPIMJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 339106-83-1) is a versatile chemical building block in medicinal chemistry, recognized for its role as a core scaffold in the design and synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors . PARP enzymes, particularly PARP1, are critical targets in oncology for their role in DNA repair. Inhibiting PARP1 can exploit specific vulnerabilities in cancer cells, such as BRCA mutations, a concept known as synthetic lethality . This compound serves as a key precursor for a class of molecules known as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which are developed to mimic the nicotinamide moiety of NAD+ and compete for binding at the enzyme's active site . The integration of a fluorine atom on the phenyl ring is a strategic feature in advanced PARP inhibitor design, as it has been shown to enhance compound binding affinity to the PARP1 target, often referred to as the 'magic fluorine' effect . Researchers utilize this carboxylic acid in coupling reactions, such as with HATU as an activating agent, to generate a diverse array of amide derivatives for structure-activity relationship (SAR) studies . Beyond PARP inhibition, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in drug discovery and is also being explored in agrochemical research for its antioomycete activity against plant pathogens . With a molecular formula of C16H10FNO3 and a molecular weight of 283.25 g/mol, this compound is intended for research purposes only . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-10-5-7-11(8-6-10)18-9-14(16(20)21)12-3-1-2-4-13(12)15(18)19/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHTXBJIHXPIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibit antibacterial properties. For instance, studies have shown that various quinoline derivatives can effectively inhibit bacterial growth, suggesting that this compound could be developed as a new antibacterial agent.

StudyFindings
Example ADemonstrated moderate antibacterial activity against multiple strains including Staphylococcus and Escherichia coli.
Example BShowed superior in vitro effectiveness compared to known antibiotics like nalidixic acid.

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. For example, derivatives of dihydroquinoline have been found to inhibit cell growth in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung carcinoma)4.8Induces mitotic arrest via microtubule polymerization
MCF-7 (Breast cancer)1.2Causes G2/M phase arrest and apoptosis

HIV Inhibition

Recent studies have explored the potential of similar compounds in inhibiting HIV replication. The design of new derivatives based on the dihydroquinoline scaffold has led to promising results in blocking integrase activity, which is crucial for HIV replication.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers synthesized a series of quinolone derivatives and evaluated their antibacterial activity using minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives had enhanced antibacterial properties compared to traditional treatments.

Case Study 2: Cancer Cell Growth Inhibition

In another study focused on lung cancer cells (A549), the compound was shown to significantly suppress tumor growth in vivo. The mechanism involved modulation of cell cycle regulators, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

The aryl group at position 2 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Key Features/Applications
2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid C₁₆H₁₀FNO₃ 283.26 4-Fluorophenyl Synthetic intermediate; safety protocols detailed
2-(2-Fluorophenyl)-... (CAS 439140-89-3) C₁₆H₁₀FNO₃ 283.26 2-Fluorophenyl Structural isomer; R&D applications
2-(4-Methoxyphenyl)-... (CAS 133096-36-3) C₁₇H₁₃NO₄ 295.30 4-Methoxyphenyl Enhanced solubility due to methoxy group
2-(2-Chlorophenyl)-... (CAS 1429902-98-6) C₁₆H₁₀ClNO₃ 299.71 2-Chlorophenyl Higher molecular weight; discontinued commercial availability
2-(4-Methoxyphenethyl)-... (CAS 1352542-61-0) C₁₉H₁₇NO₄ 323.34 4-Methoxyphenethyl Extended alkyl chain; pharmaceutical intermediate

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine .
  • Methoxy Groups : Improve solubility but may reduce membrane permeability due to increased polarity .

Dihydro vs. Tetrahydroisoquinoline Derivatives

The degree of saturation in the isoquinoline ring impacts reactivity and applications:

Compound Class Example (CAS/Evidence) Key Differences
1,2-Dihydro Derivatives 2-(4-Fluorophenyl)-... (Target Compound) Partially unsaturated ring; planar structure enhances π-π interactions in drug design .
Tetrahydro Derivatives (±)-(3R,4R)-4-(4-Fluorophenyl)-... (9u, ) Fully saturated C3 and C4 positions; chiral centers enable stereoselective synthesis .

Pharmacological and Functional Comparisons

  • Anti-Osteoporosis: 2-Hydroxyquinoline-4-carboxylic acid (a related alkaloid) shows anti-osteoporotic activity in Rubus chingii Hu .
  • Structural-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -F, -Cl) may enhance binding to biological targets compared to electron-donating groups (e.g., -OCH₃) .

Biological Activity

2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (C16H10FNO3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

The compound has a molecular formula of C16H10FNO3 and a CAS number of 339106-83-1. Its structure includes a fluorophenyl group which is significant for its biological activity. The presence of the fluorine atom can enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been shown to exhibit:

  • Inhibition of Poly(ADP-ribose) polymerase (PARP) : Studies indicate that this compound can inhibit PARP enzymes, which play a critical role in DNA repair mechanisms. In vitro assays demonstrated significant inhibition at concentrations as low as 1 µM, with some derivatives showing IC50 values in the nanomolar range .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the modulation of cellular signaling pathways associated with cell survival and death .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

Biological Activity Observation Reference
PARP Inhibition85% inhibition at 1 µM; IC50 = 156 nM
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InteractionModulates enzyme activity related to DNA repair
Structure-Activity RelationshipTight correlation with modifications on phenyl ring

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Inhibition Studies : A study evaluated a series of isoquinoline derivatives for their ability to inhibit PARP enzymes. The fluorinated derivative was among those that showed promising results, indicating its potential as a lead compound for further development in cancer therapeutics .
  • Comparative Analysis : In comparison with other isoquinoline derivatives, such as 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, the fluorinated variant exhibited enhanced inhibitory activity against PARP enzymes, suggesting that fluorination may be a beneficial modification for increasing biological potency .

Q & A

Q. Table 1. Comparative Synthetic Yields

MethodSolventCatalystYield (%)Purity (%)Source
Conventional refluxDMFNone4585
Microwave-assistedCPMEPd/C6592

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (d, J=8 Hz, 1H)Isoquinoline H-3 proton
¹³C NMRδ 167.5 (COOH)Carboxylic acid confirmation
FT-IR1720 cm⁻¹ (C=O stretch)Ketone and acid carbonyl groups

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